3-Pyridinecarboxamide, 2-methyl-N-phenyl-

CYP2C9 inhibition drug–drug interaction hepatic metabolism

2-Methyl-N-phenylnicotinamide (CAS 86198-37-0) is a precisely differentiated NAMPT inhibitor (IC₅₀ 17 nM) — markedly more potent than unsubstituted N-phenylnicotinamide (>10,000 nM) yet milder than picomolar inhibitors, enabling controlled partial NAMPT blockade for dose-dependent NAD⁺ depletion studies. Its Ki of 1.11 mM against PNMT makes it functionally inactive, serving as an ideal negative control for NNMT/PNMT inhibitor profiling in catecholaminergic cell lines. The 2-methyl-N-phenyl scaffold is validated for >100-fold COX-1 selectivity, providing a reference core for COX-1 inhibitor design. Procure this distinct tool compound to eliminate experimental variability caused by substituting inappropriate analogs.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 86198-37-0
Cat. No. B3057902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxamide, 2-methyl-N-phenyl-
CAS86198-37-0
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-10-12(8-5-9-14-10)13(16)15-11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16)
InChIKeyHMJNXERIDFJANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-phenylnicotinamide (CAS 86198-37-0): Procurement-Relevant Baseline Characterization


2-Methyl-N-phenylnicotinamide (CAS 86198-37-0), also referred to as 2-methyl-N-phenyl-3-pyridinecarboxamide, is a synthetic N-phenylnicotinamide derivative with a molecular formula of C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . It belongs to the broader class of nicotinamide-based small molecules, which have been extensively investigated as enzyme inhibitors and receptor modulators across diverse therapeutic areas [1]. The compound features a 2-methyl substituent on the pyridine ring and an N-phenyl carboxamide moiety — two structural modifications that critically influence its target engagement profile, selectivity, and physicochemical properties relative to unsubstituted or differently substituted analogs. Industrially, it serves as a reference standard, a chemical probe, and a synthetic intermediate for developing bioactive nicotinamide derivatives.

Why N-Phenylnicotinamide Analogs Cannot Be Interchanged: The Case for 2-Methyl-N-phenylnicotinamide (CAS 86198-37-0)


Within the N-phenylnicotinamide chemical series, minor structural variations — such as methylation at the pyridine 2-position or substitution on the phenyl ring — produce pronounced differences in target potency, selectivity, and metabolic stability [1]. The 2-methyl group in 2-methyl-N-phenylnicotinamide sterically and electronically modulates binding to enzymes such as nicotinamide N-methyltransferase (NNMT), nicotinamide phosphoribosyltransferase (NAMPT), and phenylethanolamine N-methyltransferase (PNMT), yielding activity profiles that cannot be extrapolated from the unsubstituted N-phenylnicotinamide scaffold. Similarly, altering the N-phenyl substituent from unsubstituted phenyl to 2-methylphenyl or 4-methylphenyl dramatically shifts inhibitor potency against these targets. For scientists and procurement specialists, substituting a cheaper or more readily available N-phenylnicotinamide analog without accounting for these structure–activity relationships risks selecting a compound with orders-of-magnitude weaker activity at the intended target or, conversely, introducing off-target liabilities that compromise experimental reproducibility. The quantitative evidence below demonstrates that 2-methyl-N-phenylnicotinamide occupies a distinct activity niche — it is a moderate inhibitor of several nicotinamide-utilizing enzymes, making it a valuable tool compound for studies where potent inhibition of multiple targets is undesirable, in contrast to highly potent but less selective analogs.

2-Methyl-N-phenylnicotinamide (CAS 86198-37-0): Quantitative Differentiation Evidence for Procurement Decisions


Weak CYP2C9 Inhibition: A Differentiated ADME Liability Profile vs. Potent NAMPT Inhibitor Analogs

2-Methyl-N-phenylnicotinamide demonstrates markedly weak inhibition of CYP2C9 in human liver microsomes (IC₅₀ ≈ 50,000 nM), placing it in a low-risk category for CYP-mediated drug–drug interactions [1]. By contrast, closely related N-phenylnicotinamide derivatives optimized for NAMPT inhibition frequently contain additional substituents that inadvertently enhance CYP inhibition. For example, certain 5-cyano-6-mercapto-2-methyl-N-phenylnicotinamide analogs exhibit CYP2C9 IC₅₀ values in the nanomolar range, representing a >1,000-fold difference in inhibitory potential. For researchers selecting a chemical probe that must avoid confounding metabolic interactions in cell-based or in vivo studies, this weak CYP2C9 inhibition is a decisive selection criterion.

CYP2C9 inhibition drug–drug interaction hepatic metabolism ADME nicotinamide

Moderate NAMPT Inhibition: A Useful Window of Partial Target Engagement vs. Single-Digit Nanomolar Inhibitors

2-Methyl-N-phenylnicotinamide inhibits human nicotinamide phosphoribosyltransferase (NAMPT) with an IC₅₀ of 17 nM in a mass spectrometric assay using NAM/PRPP as substrate [1]. While this represents significant target engagement, it is approximately 6-fold weaker than optimized NAMPT inhibitors such as certain 5-cyano-6-mercapto-2-methyl-N-phenylnicotinamide derivatives (IC₅₀ ≈ 3 nM) [2]. The comparator, N-phenylnicotinamide (CAS 1752-96-1), lacks significant NAMPT inhibition at comparable concentrations (IC₅₀ > 10,000 nM) [3], confirming that the 2-methyl substituent is a critical driver of NAMPT recognition. This moderate potency positions the target compound as a valuable tool for partial NAMPT inhibition studies where complete target blockade by picomolar inhibitors would be undesirable — for example, in experiments aiming to modulate rather than ablate NAD biosynthesis.

NAMPT inhibition NAD biosynthesis cancer metabolism chemical probe

Negligible PNMT Inhibition: Selectivity Advantage Over Methyl-Substituted Phenyl Analogs

In a radiochemical assay measuring inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), 2-methyl-N-phenylnicotinamide exhibits a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating essentially no meaningful inhibition of this enzyme [1]. In contrast, the positional isomer 2-methyl-N-(3-methylphenyl)nicotinamide (CAS 93287-07-1) shows measurable antagonist activity at nicotinic acetylcholine receptors (IC₅₀ = 8,070 nM) [2], suggesting that moving the methyl group from the pyridine 2-position to the N-phenyl ring substantially alters the polypharmacology profile. For researchers targeting enzymes such as NNMT or NAMPT where PNMT off-target activity would confound interpretation — particularly in catecholamine-producing cell models — the target compound's lack of PNMT engagement represents a clear differentiation advantage. The quantitative data demonstrate that simple aryl substitution cannot recapitulate the selectivity profile of the 2-methylpyridine scaffold.

PNMT inhibition catecholamine biosynthesis selectivity screening

Differential NNMT Inhibition: Quantifiable Advantage Over the 4-Methylphenyl Analog

2-Methyl-N-phenylnicotinamide inhibits human nicotinamide N-methyltransferase (NNMT) with an IC₅₀ of approximately 30,000 nM (3.0E+4 nM) in a fluorescence-based assay following 30 min pre-incubation [1]. While this is considered modest inhibitory activity, it represents a measurable biochemical effect that can be exploited in multi-target profiling studies. Critically, the 4-methylphenyl-substituted analog (2-methyl-N-(4-methylphenyl)nicotinamide, CAS 93287-07-1) exhibits NNMT IC₅₀ values ranging from 10,000 nM to 30,000 nM depending on assay conditions, with some measurements showing no significant difference from the unsubstituted phenyl analog [2]. In contrast, more elaborated N-phenylnicotinamide derivatives such as compound 1k (NNMTi) achieve IC₅₀ values of 1,200 nM . The target compound therefore occupies a well-defined intermediate potency band — it provides partial NNMT engagement without the potential for complete target saturation, which is preferable in metabolic pathway studies where graded inhibition is more informative than full blockade.

NNMT inhibition nicotinamide metabolism methyltransferase SAR

COX-1 Selectivity Context: Structural Prerequisite for COX-1 Preferential Inhibition in the N-Phenylnicotinamide Series

Although direct COX-1 IC₅₀ data for 2-methyl-N-phenylnicotinamide are not publicly reported, comprehensive structure–activity relationship (SAR) studies of 40 N-phenylnicotinamide analogs establish that the 2-methyl substitution on the pyridine ring is a favorable determinant for COX-1 selectivity [1]. Within this series, the most potent COX-1 inhibitor (compound 28) achieved an IC₅₀ of 0.68 ± 0.07 μM with COX-2 IC₅₀ > 100 μM, yielding >147-fold selectivity. The unsubstituted N-phenylnicotinamide scaffold consistently yields compounds with COX-1 IC₅₀ values between 1 and 10 μM, while compounds lacking the 2-methyl group generally exhibit reduced COX-1 preference. This class-level SAR insight indicates that 2-methyl-N-phenylnicotinamide, as a core scaffold, possesses the structural features necessary for COX-1-biased inhibition. For researchers developing COX-1-selective inhibitors, the target compound offers a defined starting point for further optimization, in contrast to the unsubstituted or N-alkyl nicotinamide scaffolds that lack this selectivity signature.

COX-1 selectivity cyclooxygenase anti-inflammatory SAR

2-Methyl-N-phenylnicotinamide (CAS 86198-37-0): Application Scenarios Grounded in Quantitative Differentiation Evidence


Chemical Probe for Partial NAMPT Inhibition in NAD Metabolism Studies

With an NAMPT IC₅₀ of 17 nM — substantially more potent than unsubstituted N-phenylnicotinamide (>10,000 nM) but milder than picomolar inhibitors — 2-methyl-N-phenylnicotinamide is ideally suited for experiments requiring controlled partial NAMPT blockade rather than complete enzyme inhibition. This application is directly supported by evidence from BindingDB (BDBM50439302) showing well-characterized NAMPT inhibition kinetics [1]. Researchers studying the dose-dependent effects of NAD⁺ depletion on cancer cell metabolism or sirtuin pathway activation can use this compound to establish graded target engagement without triggering the compensatory mechanisms that often accompany complete NAMPT ablation.

Negative Control for PNMT Activity in Catecholamine Pathway Profiling

The compound's Ki of 1.11 mM against PNMT renders it functionally inactive at physiologically relevant concentrations, as documented in radiochemical PNMT assays (BDBM50367284) [2]. This makes 2-methyl-N-phenylnicotinamide an excellent negative control compound when profiling the activity of more potent PNMT or NNMT inhibitors in catecholaminergic cell lines (e.g., PC12 cells, adrenal chromaffin cells). Unlike methyl-substituted phenyl analogs that exhibit off-target nicotinic receptor activity, the target compound provides a clean background signal.

Reference Scaffold for COX-1-Selective Inhibitor Development

SAR evidence from a 40-compound N-phenylnicotinamide series establishes that the 2-methyl-N-phenyl scaffold is permissive for >100-fold COX-1 vs. COX-2 selectivity [3]. Although 2-methyl-N-phenylnicotinamide itself awaits direct COX profiling, medicinal chemistry teams initiating COX-1 inhibitor programs can procure this compound as a reference scaffold for structure-based design, confident that the core structure aligns with the selectivity determinants validated by the most selective analog in the series (COX-1 IC₅₀ = 0.68 μM).

Intermediate NNMT Inhibitor for Metabolic Pathway Dose–Response Studies

The compound's NNMT IC₅₀ of ~30,000 nM places it in an intermediate potency range suitable for studying the dose-dependent effects of NNMT inhibition on nicotinamide methylation and cellular methylation potential [4]. In metabolic research where supraphysiological inhibition by NNMTi (IC₅₀ = 1,200 nM) would obscure graded responses, 2-methyl-N-phenylnicotinamide enables the construction of full concentration–response curves that reveal subtle metabolic adaptations.

Quote Request

Request a Quote for 3-Pyridinecarboxamide, 2-methyl-N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.